molecular formula C12H13NO B155987 (2-Methoxynaphthalen-1-yl)methanamine CAS No. 136402-93-2

(2-Methoxynaphthalen-1-yl)methanamine

Cat. No. B155987
M. Wt: 187.24 g/mol
InChI Key: REAOSNBEURFYOE-UHFFFAOYSA-N
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Description

(2-Methoxynaphthalen-1-yl)methanamine is a chemical compound that is structurally related to 2-methoxynaphthalene, an important intermediate in the production of naproxen. Naproxen is a non-steroidal, anti-inflammatory, analgesic, and antipyretic drug . While the provided papers do not directly discuss (2-Methoxynaphthalen-1-yl)methanamine, they do provide insights into related compounds and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of 2-methoxynaphthalene, a compound closely related to (2-Methoxynaphthalen-1-yl)methanamine, has been achieved through the O-methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents. This process utilizes catalysts based on calcined-hydrotalcite (CHT) supported on hexagonal mesoporous silica (HMS), with the study highlighting the effects of CHT loading on HMS and the development of a kinetic model following zero-order kinetics .

Molecular Structure Analysis

Although the molecular structure of (2-Methoxynaphthalen-1-yl)methanamine is not directly analyzed in the provided papers, related compounds such as 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitrile derivatives have been synthesized and characterized. Spectral analysis, fluorescence emission, and absorption measurements in various solvents were used to study the dipole moment changes in the ground and excited states of these derivatives .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (2-Methoxynaphthalen-1-yl)methanamine. However, the synthesis of related compounds involves base-promoted reactions and ring transformation strategies, which could be relevant for the synthesis and reactions of (2-Methoxynaphthalen-1-yl)methanamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through solvatochromic and photophysical investigations, as well as density functional theory (DFT) calculations. These studies help in understanding the solvent polarity effects on spectral behavior, fluorescence quantum efficiencies, and the relationship between HOMO and LUMO energies . Additionally, the selectivity and sensitivity of chemosensors like 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine for metal ions have been explored, which could provide insights into the binding properties of similar compounds .

Scientific Research Applications

  • Fluorogenic Labeling in High-Performance Liquid Chromatography (HPLC) :

    • The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, has been used as a fluorogenic labeling agent for the HPLC analysis of important biological thiols like glutathione and cysteine. This compound reacts with thiols to produce fluorescent adducts, which can be separated and detected using reversed-phase HPLC. This method has applications in the determination of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
  • Synthesis and Detection of Metal Ions :

    • A study explored the reactions of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, yielding products that can effectively and selectively detect Hg and Ni ions. This suggests potential applications in the development of selective sensors for these metal ions (Aggrwal et al., 2021).
  • Catalysis and Chemical Synthesis :

    • The catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, an intermediate in producing naproxen, was investigated using dimethyl carbonate as a greener agent. This research contributes to the development of more environmentally friendly methods in drug synthesis (Yadav & Salunke, 2013).
    • Another study focused on the acylation of 2-methoxynaphthalene over a specific zeolite catalyst, providing insights into shape-selective catalysis and its implications in chemical synthesis (Botella et al., 2003).
  • Biological and Medicinal Applications :

    • The synthesis and characterization of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole were carried out, revealing potential biological activities such as antimicrobial and anticancer properties. This highlights the potential use of these compounds in pharmaceutical and medical research (Ramanathan, 2017).
  • Design and Synthesis of Novel Compounds :

    • Research on the design and synthesis of quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline, demonstrated moderate to very good antibacterial and antifungal activities. Such studies are vital for the development of new pharmaceuticals (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

The safety data sheet for a related compound, methoxynaphthalene, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(2-methoxynaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAOSNBEURFYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424348
Record name 1-(2-Methoxynaphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxynaphthalen-1-yl)methanamine

CAS RN

136402-93-2
Record name 1-(2-Methoxynaphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxynaphthalen-1-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HM Refat, AA Fadda - Synthetic Communications, 2014 - Taylor & Francis
This review describes the synthesis and reactions of 2-methoxy-1-naphthaldehyde as building block and important intermediate for the synthesis of polyfunctionalized heterocyclic …
Number of citations: 1 www.tandfonline.com

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